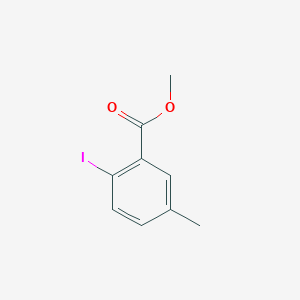

Methyl 2-iodo-5-methylbenzoate

Cat. No. B010209

Key on ui cas rn:

103440-52-4

M. Wt: 276.07 g/mol

InChI Key: DHYMLHOXGMUIDZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08242121B2

Procedure details

A visually clean 100 L flask equipped with a mechanical stirrer thermocouple and water chilled condenser was charged with MeOH (50 L). 2-iodo-5-methylbenzoic acid (5.85 kg, 22.32 mol) was then added while stirring. Concentrated sulfuric acid (0.595 L, 11.16 mol) was then added portion-wise which caused an increase in temperature from 17° C. to 22° C. This mixture was gradually brought to an internal temperature of 64.6° C. an aged overnight (˜18 h). The next morning the reaction had reached >98% conversion by HPLC. The flask was cooled to 16° C. by placing in an ice bath and 850 ml of 10N NaOH (0.98 equiv.) was added slowly (over 10 minutes) while monitoring the pH. After the addition the pH was 5-6 (Caution: bringing pH over 9 can result in saponification during the work-up). The solution was then concentrated to about 16 L and this suspension was transferred to a 100 L extractor. The flask was rinsed with 8 L of IPAc and 4 L of water which were also transferred to the extractor. 32 L IPAc along with 10 L of 5w % NaHCO3 and ˜10 L of 15w % Brine. The layers were cut and the aqueous layers were back-extracted with 20 L of IPAc. The organic layers were then combined and washed with 10 L of 15w % Brine. The organic layers were collected to provide E-1 (6.055 kg, 21.93 mol, 98% yield) in 98.3% purity.

Yield

98%

Identifiers

|

REACTION_CXSMILES

|

[I:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[OH-].[Na+].[CH3:19]O>>[I:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([O:6][CH3:19])=[O:5] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.85 kg

|

|

Type

|

reactant

|

|

Smiles

|

IC1=C(C(=O)O)C=C(C=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0.595 L

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

850 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

50 L

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

16 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A visually clean 100 L flask equipped with a mechanical stirrer thermocouple and water chilled condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

an increase in temperature from 17° C. to 22° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(˜18 h)

|

|

Duration

|

18 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by placing in an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition the pH was 5-6 (Caution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can result in saponification during the work-up)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solution was then concentrated to about 16 L

|

WASH

|

Type

|

WASH

|

|

Details

|

The flask was rinsed with 8 L of IPAc and 4 L of water which

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layers were back-extracted with 20 L of IPAc

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 10 L of 15w % Brine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layers were collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide E-1 (6.055 kg, 21.93 mol, 98% yield) in 98.3% purity

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

IC1=C(C(=O)OC)C=C(C=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 98% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |